molecular formula C15H14O2S B6378503 6-(4-Ethylthiophenyl)-2-formylphenol CAS No. 1261898-26-3

6-(4-Ethylthiophenyl)-2-formylphenol

Cat. No.: B6378503
CAS No.: 1261898-26-3
M. Wt: 258.3 g/mol
InChI Key: VRHNHFKHNLJUKJ-UHFFFAOYSA-N
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Description

6-(4-Ethylthiophenyl)-2-formylphenol (CAS: 1261890-33-8) is a substituted phenolic compound with the molecular formula C₁₅H₁₄O₂S and a molecular weight of 258.3 g/mol . Its structure features a formyl group (-CHO) at the 2-position of the phenol ring and a 4-ethylthiophenyl substituent at the 6-position.

Properties

IUPAC Name

3-(4-ethylsulfanylphenyl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-2-18-13-8-6-11(7-9-13)14-5-3-4-12(10-16)15(14)17/h3-10,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHNHFKHNLJUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethylthiophenyl)-2-formylphenol can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylthiophenol with 2-hydroxybenzaldehyde under specific conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 6-(4-Ethylthiophenyl)-2-formylphenol may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the reaction. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethylthiophenyl)-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the formyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents like tetrahydrofuran.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions often conducted in acidic or basic media.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

6-(4-Ethylthiophenyl)-2-formylphenol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties. It can be used in the development of new pharmaceuticals or bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities. Research is ongoing to understand its mechanism of action and efficacy in medical applications.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials. Its unique structural features make it valuable in the design of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-Ethylthiophenyl)-2-formylphenol involves its interaction with specific molecular targets and pathways. The compound’s phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the ethylthiophenyl group may interact with cellular membranes or proteins, affecting their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest potential interactions with enzymes and receptors involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Salicylaldehyde (2-Formylphenol)

  • Molecular Formula : C₇H₆O₂
  • Molecular Weight : 122.12 g/mol
  • Key Features: The simplest formylphenol derivative, lacking additional substituents.
  • Properties: Widely used as a precursor for benzofurans and benzothiophenes via cyclodehydration reactions . Its aldehyde group participates in Schiff base formation, a trait shared with 6-(4-ethylthiophenyl)-2-formylphenol.
  • Comparison: Unlike 6-(4-ethylthiophenyl)-2-formylphenol, salicylaldehyde lacks sulfur and exhibits lower molecular complexity. The ethylthiophenyl group in the target compound may enhance steric bulk and electron-rich character, influencing reactivity in metal coordination or polymerization .

4-Formylphenyl Thiophene-2-carboxylate

  • Molecular Formula : C₁₂H₈O₃S
  • Molecular Weight : 232.25 g/mol
  • Key Features : Contains a thiophene ring esterified to the formylphenyl group.
  • Properties: Synthesized via esterification of 2-thiophene carbonyl chloride with 4-hydroxybenzaldehyde . The electron-withdrawing ester group contrasts with the electron-donating ethylthio group in 6-(4-ethylthiophenyl)-2-formylphenol.

6-(2-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol

  • Molecular Formula : C₁₅H₁₁FO₄
  • Molecular Weight : 274.2 g/mol
  • Key Features : Features a fluorine atom and methoxycarbonyl group.
  • Properties: The fluorine’s electronegativity and ester group enhance reactivity in electrophilic substitutions.
  • Comparison : The methoxycarbonyl group introduces steric hindrance and electron-withdrawing effects, which may reduce aldol condensation efficiency compared to the ethylthiophenyl group’s electron-donating nature .

6-(3-Cyanophenyl)-2-formylphenol

  • Molecular Formula: C₁₄H₉NO₂
  • Molecular Weight : 223.2 g/mol
  • Key Features: Contains a cyano (-CN) substituent.
  • Properties: The cyano group’s strong electron-withdrawing effect polarizes the aromatic ring, increasing susceptibility to nucleophilic attack. This contrasts with the sulfur-mediated resonance effects in 6-(4-ethylthiophenyl)-2-formylphenol .
  • Comparison: The cyano group may enhance thermal stability but reduce solubility in non-polar solvents compared to the ethylthiophenyl substituent .

Schiff Base Derivatives (e.g., 2-Ethoxy-6-[(4-methylphenyl)imino]methylphenol)

  • Molecular Formula: C₁₆H₁₇NO₂
  • Molecular Weight : 255.3 g/mol
  • Key Features: Ethoxy and imino (-CH=N-) functional groups.
  • Properties: Used in coordination chemistry for metal complexation. The ethoxy group’s electron-donating nature is less pronounced than the ethylthiophenyl group’s sulfur-mediated effects .
  • Comparison: The ethylthiophenyl group in 6-(4-ethylthiophenyl)-2-formylphenol could offer stronger π-donor capabilities in metal-ligand interactions compared to ethoxy derivatives .

Key Research Findings

  • Reactivity: The ethylthiophenyl group in 6-(4-ethylthiophenyl)-2-formylphenol enhances electron density at the phenol ring, favoring electrophilic aromatic substitution over cyano- or ester-substituted analogs .
  • Applications: Sulfur-containing formylphenols are valuable in materials science for designing conductive polymers or nonlinear optical materials, leveraging sulfur’s polarizability .
  • Synthetic Challenges: The discontinued status of 6-(4-ethylthiophenyl)-2-formylphenol suggests synthetic complexities, such as purification hurdles or low yields compared to salicylaldehyde derivatives .

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